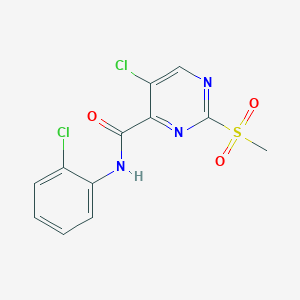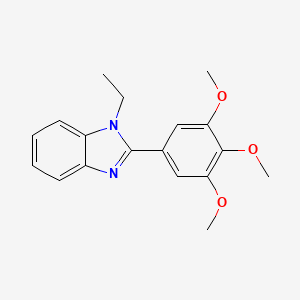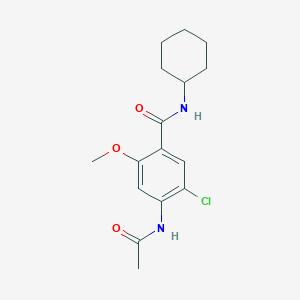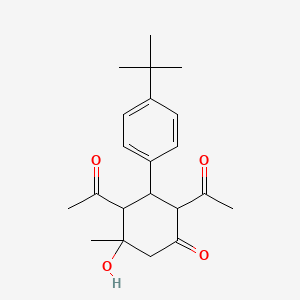
4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as Prometryn, is a widely used herbicide that belongs to the triazine family. It was first introduced in the 1960s and has since become an important tool for weed control in agriculture.
Wirkmechanismus
4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This disrupts the electron transport chain, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, this compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. This compound has also been shown to induce oxidative stress and DNA damage in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine in lab experiments is its high potency, which allows for low concentrations to be used. However, it is also important to note that this compound is highly toxic and should be handled with care. Additionally, its mode of action may not be relevant to all experimental systems, which could limit its usefulness in certain contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. For example, it could be used as a tool to study the effects of oxidative stress and DNA damage on human health. Additionally, further investigation into its potential as an antifungal or antibacterial agent could lead to the development of new drugs. Finally, this compound could be used as a probe to study the binding of other triazine herbicides to photosynthetic proteins in plants, which could help to identify new targets for herbicide development.
Conclusion:
This compound is a widely used herbicide that has potential applications in a variety of research areas. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. There are a number of future directions for research on this compound, including its potential as a drug candidate and as a tool for studying photosynthetic proteins in plants.
Wissenschaftliche Forschungsanwendungen
4-(isopropylthio)-N,N-dimethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to have antifungal and antibacterial activity, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a probe to study the binding of triazine herbicides to photosynthetic proteins in plants.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-morpholin-4-yl-6-propan-2-ylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-9(2)19-12-14-10(16(3)4)13-11(15-12)17-5-7-18-8-6-17/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJVWHUEJBIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC(=N1)N(C)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)
![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)

![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)






